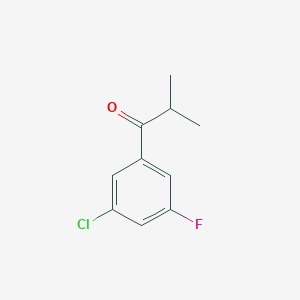

1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-one

Description

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-one is an aromatic ketone featuring a substituted phenyl ring with chlorine and fluorine atoms at the 3- and 5-positions, respectively. The compound’s structure includes a propan-1-one backbone with a methyl group at the β-position, contributing to its steric and electronic properties. Its physicochemical properties, such as moderate polarity from the halogen substituents and ketone functionality, influence its solubility and reactivity in chemical transformations .

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKCSXMOGMGDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-2-methylpropiophenone typically involves the introduction of chloro and fluoro groups onto a propiophenone backbone. One common method involves the Friedel-Crafts acylation of a fluorobenzene derivative with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of 3’-Chloro-5’-fluoro-2-methylpropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-2-methylpropiophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted derivatives with new functional groups.

Oxidation: Conversion to 3’-Chloro-5’-fluoro-2-methylbenzoic acid.

Reduction: Formation of 3’-Chloro-5’-fluoro-2-methylpropiophenol.

Scientific Research Applications

3’-Chloro-5’-fluoro-2-methylpropiophenone has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-2-methylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

a) 1-(4-Bromo-2-Fluorophenyl)-2-Methylpropan-1-One (Intermediate 43)

- Structure : Bromine (4-position) and fluorine (2-position) on the phenyl ring.

- Synthesis : Prepared via oxidation of the corresponding alcohol using pyridinium dichromate in DMF, yielding a light brown liquid (59% efficiency) .

- The meta-fluorine in the target compound may reduce steric hindrance compared to the ortho-fluorine in Intermediate 43.

b) 2-(Methylamino)-1-(3-Methylphenyl)Propan-1-One

- Structure: 3-methylphenyl group with a methylamino substituent on the propanone backbone.

- Key Differences: The methylamino group enhances basicity and hydrogen-bonding capacity, contrasting with the halogenated phenyl group in the target compound. This difference could impact biological activity, such as receptor binding or metabolic stability .

c) 1-(5-Chlorothiophen-2-yl)-3-Phenylprop-2-en-1-One

- Structure: Chlorothiophene ring replaced with a phenyl group; conjugated enone system.

- Comparison: The thiophene ring’s electron-rich nature increases reactivity in electrophilic substitutions compared to the halogenated phenyl ring. The enone system in this compound may confer distinct UV-Vis absorption properties and photochemical behavior .

Physicochemical Properties

Key Observations :

- The alcohol derivative (C₁₀H₁₂ClFO) exhibits a higher molar mass and enhanced solubility in polar solvents compared to the ketone.

- Bromine substitution in Intermediate 43 increases molar mass and may enhance lipophilicity, affecting membrane permeability in biological systems .

Biological Activity

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-one, also known as a substituted ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF, with a molecular weight of approximately 216.67 g/mol. The presence of both chlorine and fluorine atoms on the phenyl ring is significant, as these halogens can enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, potentially increasing its ability to act as an agonist or antagonist at various targets. This modulation can influence downstream signaling pathways critical for cellular function and disease progression.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this ketone have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines. These findings suggest that modifications to the ketone structure can enhance anticancer properties, likely through inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have demonstrated that it exhibits activity against certain bacterial strains, including Helicobacter pylori. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Case Study 1: Antitumor Evaluation

In a study focusing on the antiproliferative effects of various derivatives, one compound similar to this compound was found to inhibit c-Met and VEGFR-2 kinases with IC50 values of 26 nM and 2.6 µM, respectively. This compound induced apoptosis in A549 cells through modulation of cell cycle progression .

Case Study 2: Antimicrobial Screening

Another investigation assessed the efficacy of related compounds against H. pylori. The results showed that several derivatives had significant antibacterial activity, with some achieving zones of inhibition greater than 8 mm at concentrations as low as 500 mg/L .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.